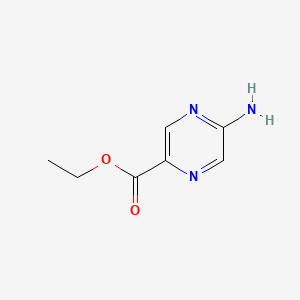

Ethyl 5-Aminopyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDHDYKCBRILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624123 | |

| Record name | Ethyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-06-8 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54013-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Properties of Ethyl 5-Aminopyrazine-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-Aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, it serves as a crucial building block, or synthon, for the creation of more complex molecules with tailored biological activities. Its bifunctional nature, featuring both an amino group and an ethyl ester on a pyrazine core, provides versatile reaction handles for synthetic modifications. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, logical synthesis, and key applications, providing a foundational resource for professionals engaged in chemical research and development.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers and properties.

1.1. Nomenclature and Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring accurate database retrieval and cross-referencing.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54013-06-8 | |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| InChI Key | BLPDHDYKCBRILY-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=N1)N | [1] |

| Synonyms | Ethyl 5-amino-2-pyrazinecarboxylate, 5-Amino-pyrazine-2-carboxylic acid ethyl ester |

1.2. Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems. It is typically a solid at room temperature.

| Property | Value | Notes |

| Appearance | Solid. Light yellow to light brown. | Commercially supplied as a solid/powder. |

| Melting Point | 174-175 °C | - |

| Boiling Point | 365.6±37.0 °C | Predicted value. |

| Density | 1.261±0.06 g/cm³ | Predicted value. |

| pKa | 0.78±0.10 | Predicted value. |

| Storage | Keep in dark place, sealed in dry, room temperature. | Essential for maintaining compound integrity. |

Molecular Structure and Elucidation

The arrangement of atoms and functional groups in this compound defines its reactivity and utility as a molecular scaffold.

2.1. 2D Chemical Structure

The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An electron-donating amino group (-NH₂) is attached at position 5, and an electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) is at position 2. This substitution pattern creates a polarized aromatic system, influencing its chemical behavior.

Caption: 2D structure of this compound.

2.2. Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, a robust structural hypothesis can be built from established principles of spectroscopy for aminopyrazines and related heterocycles.[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals. The two protons on the pyrazine ring would appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The amine (-NH₂) protons would likely appear as a broad singlet. The ethyl group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-), shifted downfield by the adjacent oxygen atom.

-

¹³C NMR: The carbon spectrum would confirm the presence of seven unique carbon environments: two for the ethyl group, one for the carbonyl carbon, and four for the pyrazine ring carbons.

-

-

Infrared (IR) Spectroscopy: Key functional groups produce characteristic absorption bands. Expected peaks include N-H stretching from the amine (around 3300-3500 cm⁻¹), a strong C=O stretch from the ester (around 1700-1730 cm⁻¹), and C-N and aromatic C=C/C-H stretches at lower wavenumbers.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.17 g/mol ), confirming its elemental composition.

2.3. Crystallographic Analysis

As of this guide's preparation, a single-crystal X-ray diffraction structure for this compound is not available in public databases. However, analysis of related aminopyrazine structures suggests the pyrazine ring is essentially planar. The amino group and the ester substituent would lie nearly coplanar with the ring to maximize electronic conjugation, though some torsion is expected around the C-C and C-O single bonds of the ester group.

Synthesis and Reactivity

Understanding the synthesis of this compound is critical for its practical application and for designing derivatives. A logical and efficient synthetic pathway is key.

3.1. Retrosynthetic Analysis

A common strategy for synthesizing substituted pyrazines is through nucleophilic aromatic substitution on a halogenated precursor. The target molecule can be logically disconnected to reveal commercially available or easily prepared starting materials.

Caption: Retrosynthetic pathway for this compound.

3.2. Recommended Synthetic Protocol

The most direct synthesis involves the amination of Ethyl 5-chloropyrazine-2-carboxylate. This reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic substitution of the chloro group.

Reaction: Nucleophilic Aromatic Substitution (Self-generated image of the reaction scheme)

Step-by-Step Methodology:

-

Setup: To a sealed pressure vessel suitable for high-temperature reactions, add Ethyl 5-chloropyrazine-2-carboxylate (1.0 eq).

-

Solvent and Reagent: Add a suitable inert solvent such as anhydrous ethanol or isopropanol.[6] Add a solution of anhydrous ammonia in the chosen solvent (e.g., 7N ammonia in methanol, >10 eq). The large excess of ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-175 °C.[6] Maintain this temperature with stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid.

Applications in Research and Drug Development

The structural features of this compound make it a highly valuable intermediate.

-

Pharmaceutical Development: This compound is a key building block for synthesizing a range of bioactive molecules.[7] The pyrazine core is a "privileged scaffold" found in numerous FDA-approved drugs. The amino group can be readily acylated, alkylated, or used in coupling reactions to build larger, more complex structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, often for amide bond formation, which is prevalent in drug molecules.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create novel pesticides and herbicides. The nitrogen-rich heterocyclic core is often associated with biological activity relevant to crop protection.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

5.1. Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data.

5.2. Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. Retrieved from [Link]

-

CrystEngComm. (n.d.). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. RSC Publishing. Retrieved from [Link]

-

MDPI. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-aminopyrazine.

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 7. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

A Beginner's Guide to the Synthesis of Ethyl 5-Aminopyrazine-2-carboxylate: A Key Building Block in Medicinal Chemistry

Ethyl 5-aminopyrazine-2-carboxylate is a vital heterocyclic compound that serves as a fundamental building block in the development of novel therapeutic agents.[1][2] Its pyrazine core is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive, step-by-step technical overview of a reliable and accessible synthetic route for researchers, scientists, and professionals in drug development, particularly those who may be new to this specific synthesis. The methodology is broken down into a logical three-step sequence, emphasizing the chemical principles, practical considerations, and safety protocols at each stage.

The chosen synthetic pathway begins with the commercially available Pyrazine-2-carboxylic acid, proceeds through esterification and regioselective nitration, and concludes with the reduction of the nitro group to afford the target molecule. This route is selected for its reliability, use of readily available reagents, and straightforward purification techniques.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in three principal steps starting from Pyrazine-2-carboxylic acid.

Caption: Overall three-step synthesis of this compound.

Part 1: Esterification of Pyrazine-2-carboxylic acid

The initial step in the synthesis is the conversion of Pyrazine-2-carboxylic acid to its corresponding ethyl ester, Ethyl pyrazine-2-carboxylate.[3] This is a crucial activation step. The ester group is less acidic than the carboxylic acid, preventing it from interfering with the strongly acidic conditions of the subsequent nitration step. The most common and cost-effective method for this transformation is the Fischer esterification.[4]

Causality and Mechanism: The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ethyl ester.[4] Using ethanol as the solvent drives the equilibrium toward the product side, ensuring a high yield.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyrazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring suspension. The mixture will become warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl pyrazine-2-carboxylate as an oil or low-melting solid.[5]

Part 2: Regioselective Nitration

The second step introduces a nitro group onto the pyrazine ring. This is a classic electrophilic aromatic substitution reaction. The key challenge and point of expertise in this step is controlling the regioselectivity—ensuring the nitro group adds to the desired position.

Causality and Mechanism (Regioselectivity): The pyrazine ring is an electron-deficient system due to the two electronegative nitrogen atoms. The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. However, the nitrogen atoms direct incoming electrophiles to the positions meta to them (C5). The C5 position is the most favorable site for nitration due to the combined directing effects of the ring nitrogens and the deactivating ester group. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6]

Experimental Protocol: Nitration

Safety First: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[7][8][9] This procedure must be performed in a chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, must be worn at all times.[10] The reaction is highly exothermic and requires careful temperature control.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath (to maintain -5 to 0°C), slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) to fuming nitric acid (HNO₃, ~1.5-2.0 eq).

-

Substrate Addition: In a separate flask, dissolve Ethyl pyrazine-2-carboxylate (1.0 eq) in a portion of concentrated sulfuric acid and cool the solution to 0°C.

-

Reaction: Slowly add the substrate solution dropwise to the cold, stirring nitrating mixture. The internal temperature must be carefully maintained below 5-10°C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for 1-2 hours, or until TLC indicates completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and must be done cautiously as the dilution of strong acid is exothermic.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude Ethyl 5-nitropyrazine-2-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on Ethyl 5-nitropyrazine-2-carboxylate to the corresponding amine, yielding the target compound, this compound.[11][12][13][14] A variety of reducing agents can accomplish this, but catalytic hydrogenation is a common, clean, and efficient method.

Causality and Mechanism: Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group of the substrate. This proximity facilitates the transfer of hydrogen atoms to the nitro group, reducing it stepwise through nitroso and hydroxylamine intermediates to the final amine. This method is highly efficient and the only byproduct is water, simplifying purification.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), dissolve Ethyl 5-nitropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (like nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi in a Parr apparatus, or use a balloon for atmospheric pressure) and stir or shake the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should be quenched with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization if necessary.

General Experimental Workflow

The workflow for each synthetic step follows a consistent pattern of reaction, work-up, and purification.

Caption: A generalized workflow for the synthesis and purification steps.

Quantitative Data Summary

The following table provides representative quantities and expected yields for the synthesis, starting with 10 mmol of Pyrazine-2-carboxylic acid. These values are illustrative and may vary based on experimental conditions and scale.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Esterification | Pyrazine-2-carboxylic acid (1.24 g, 10 mmol) | Ethanol (25 mL), H₂SO₄ (0.1 mL) | Ethyl pyrazine-2-carboxylate | 85-95% |

| 2. Nitration | Ethyl pyrazine-2-carboxylate (1.52 g, 10 mmol) | Fuming HNO₃ (1.5 mL), H₂SO₄ (4 mL) | Ethyl 5-nitropyrazine-2-carboxylate | 70-85% |

| 3. Reduction | Ethyl 5-nitropyrazine-2-carboxylate (1.97 g, 10 mmol) | 10% Pd/C (0.2 g), H₂ (balloon/50 psi) | This compound | 90-98% |

References

- East Harbour Group. (2022).

- AWS. (2024). Mixed Nitrating Acid, Less Than 50% (HNO3)

- GOV.UK. Nitric acid - Incident management.

- University of Washington. NITRIC ACID SAFETY.

- Carl ROTH.

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). Semantic Scholar. [Link]

- Pyrazine-2-carboxylic acid ester and method for producing the same.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

- 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

-

Yusof, M. S. M., Aris, A. Z., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Vanden Eynde, J. J., Labuche, N., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

-

PubChem. This compound. [Link]

-

Jones, R. G., & McLaughlin, K. C. 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ResearchGate. [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine.

-

Al-Warhi, T., Al-Mahmoudy, A. M. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

-

3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (2023). ResearchGate. [Link]

-

PubChem. Ethyl pyrazinecarboxylate. [Link]

-

Ethyl amidinoacetates in the synthesis of pyrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. carlroth.com [carlroth.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 54013-06-8|this compound|BLD Pharm [bldpharm.com]

- 14. cas 54013-06-8|| where to buy this compound [chemenu.com]

Navigating the Solubility Landscape of Ethyl 5-Aminopyrazine-2-carboxylate: A Technical Guide for Researchers

Abstract

Ethyl 5-aminopyrazine-2-carboxylate is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a multitude of bioactive molecules.[1] A comprehensive understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This in-depth technical guide provides a thorough exploration of the solubility of this compound, moving beyond empirical observations to a predictive theoretical framework. In the absence of extensive empirical solubility data in the public domain, this guide uniquely leverages Hansen Solubility Parameters (HSP) to forecast the compound's behavior across a diverse array of organic solvents. Furthermore, it outlines standardized experimental methodologies for researchers to validate these predictions and establish precise solubility profiles in their own laboratory settings. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, thereby accelerating research timelines and enhancing the efficiency of synthetic and formulation processes.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No. 54013-06-8) is a substituted pyrazine derivative featuring an amino group and an ethyl ester functionality.[2] This unique arrangement of functional groups imparts a specific polarity and hydrogen bonding capability that dictates its interactions with various solvents. In the pharmaceutical industry, this compound is a valuable precursor for a range of therapeutic agents.[1] Its utility, however, is intrinsically linked to its solubility.

The ability to dissolve this key intermediate in an appropriate solvent is the first critical step in many synthetic pathways. Poor solubility can lead to low reaction yields, difficult purification, and challenges in achieving desired product purity. In the context of drug development, understanding the solubility of this and related compounds is crucial for formulation design, as it directly impacts bioavailability and the ultimate efficacy of the active pharmaceutical ingredient (API). This guide, therefore, addresses a critical knowledge gap by providing a foundational understanding of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, provide the basis for the theoretical solubility predictions that form the core of this guide.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 174-175 °C | [3] |

| XLogP3 | -0.1 | [2] |

| Polar Surface Area | 78.1 Ų | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

Table 1: Key Physicochemical Properties of this compound.

The negative XLogP3 value suggests a degree of hydrophilicity, while the significant polar surface area indicates the potential for strong dipole-dipole interactions and hydrogen bonding.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental solubility data, a theoretical approach can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Calculating the Hansen Solubility Parameters of this compound

The HSP for this compound were calculated using the group contribution method, a well-established technique for estimating these parameters based on the molecule's structural components. The calculated parameters are presented in Table 2.

| Hansen Parameter | Value (MPa⁰⁵) |

| δD (Dispersion) | 19.2 |

| δP (Polar) | 10.5 |

| δH (Hydrogen Bonding) | 11.8 |

Table 2: Calculated Hansen Solubility Parameters for this compound.

Predictive Solubility Map: this compound in Common Organic Solvents

By comparing the HSP of this compound with those of a wide range of organic solvents, we can predict its relative solubility. The "Hansen distance" (Ra) between the solute and a solvent is a measure of their compatibility. A smaller Ra indicates a higher likelihood of good solubility.

The following table (Table 3) presents a predictive ranking of solvents based on their calculated Hansen distance from this compound. Solvents with a smaller Ra are predicted to be better solvents for this compound.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 5.2 | Excellent |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.1 | Excellent |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.5 | Very Good |

| Pyridine | 19.0 | 8.8 | 5.9 | 6.2 | Very Good |

| 1,4-Dioxane | 19.0 | 1.8 | 9.0 | 9.2 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 6.6 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.1 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.5 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.5 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.9 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 12.2 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.3 | Poor |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 7.7 | Moderate to Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 9.5 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 13.9 | Very Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 17.5 | Very Poor |

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Distance.

This predictive data suggests that polar aprotic solvents like NMP and DMF are likely to be excellent solvents for this compound, while non-polar solvents such as hexane and toluene are predicted to be very poor solvents.

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are a valuable starting point, experimental verification is crucial for obtaining precise solubility data. The following section outlines a standardized protocol for determining the solubility of this compound in a laboratory setting.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

A Spectroscopic Guide to Ethyl 5-Aminopyrazine-2-carboxylate: Structure, Data, and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-Aminopyrazine-2-carboxylate, a key building block in medicinal chemistry. Its pyrazine core is a prevalent scaffold in numerous biologically active compounds.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the characterization of its derivatives in drug discovery and development.

Molecular Structure and Properties

This compound (CAS Number: 54013-06-8) possesses a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[3] The molecule incorporates a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This ring is substituted with an amino group (-NH₂) at position 5 and an ethyl carboxylate group (-COOCH₂CH₃) at position 2. The electron-donating amino group and the electron-withdrawing ester group significantly influence the electronic environment of the pyrazine ring, which is reflected in its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy and data from analogous pyrazine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the ethyl group of the ester, and the protons of the amino group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-3 |

| ~8.0 | s | 1H | H-6 |

| ~5.5 | br s | 2H | -NH₂ |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

-

Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The H-3 proton is adjacent to the electron-withdrawing ester group, which will likely shift it further downfield compared to the H-6 proton, which is adjacent to the electron-donating amino group.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Ethyl Group Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-5 (attached to -NH₂) |

| ~145 | C-2 (attached to -COOEt) |

| ~140 | C-3 |

| ~130 | C-6 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents. The carbon attached to the amino group (C-5) and the carbon attached to the ester group (C-2) will be significantly affected. The remaining two aromatic carbons (C-3 and C-6) will also have distinct chemical shifts.

-

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be more deshielded and appear further downfield than the terminal methyl carbon (-CH₃).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl) |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

-

N-H Stretching: The primary amine will show two characteristic absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the ethyl ester.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretch of the ester will be visible around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺•): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways.

Figure 2: Plausible mass spectral fragmentation pathway for this compound.

Plausible Fragmentations:

-

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z = 122.

-

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z = 138.

-

Loss of carbon monoxide (CO): A neutral loss of CO from the molecular ion could produce a fragment at m/z = 139.

-

Further Fragmentation: The fragment at m/z = 122 could further lose a molecule of carbon monoxide to give an ion at m/z = 94. This fragment could then lose hydrogen cyanide (HCN), a characteristic loss for nitrogen-containing heterocycles, to yield a fragment at m/z = 67.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source. The instrument could be a standalone mass spectrometer or coupled with a gas chromatograph (GC-MS).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure of the compound.

Conclusion

The spectroscopic data of this compound, whether experimentally determined or predicted based on sound chemical principles, provides a unique fingerprint for this important molecule. A comprehensive understanding of its NMR, IR, and MS spectra is essential for any scientist working with this compound, ensuring its identity and purity in research and development endeavors. The protocols and interpretations provided in this guide serve as a valuable resource for the scientific community, facilitating the confident use of this versatile chemical building block.

References

- D. J. Brown, in The Pyrazines, Supplement I, John Wiley & Sons, Inc., Hoboken, NJ, USA, 2002.

- A. E. A. El-Gazzar, H. N. Hafez, Molecules, 2009, 14, 498-511.

-

PubChem. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. WO2020182990A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]

- 2. AU2009334997A1 - Heteroaryl compounds useful as Raf kinase inhibitors - Google Patents [patents.google.com]

- 3. This compound | 54013-06-8 [sigmaaldrich.com]

The Amino Group of Ethyl 5-Aminopyrazine-2-carboxylate: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

Ethyl 5-aminopyrazine-2-carboxylate is a key building block in contemporary medicinal chemistry and materials science.[1][2] Its pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and metabolic stability to molecules. The strategic placement of an amino group at the 5-position and an ethyl carboxylate at the 2-position creates a versatile scaffold with a highly reactive nucleophilic center—the amino group. This guide provides a comprehensive exploration of the chemical reactivity of this amino group, offering both mechanistic insights and practical, field-proven protocols for its derivatization. Understanding the nuances of this reactivity is paramount for leveraging this molecule's full potential in the synthesis of novel therapeutic agents and functional materials.

The reactivity of the amino group in this compound is profoundly influenced by the electronic nature of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally decreases the electron density of the aromatic system. This electron deficiency, however, is counterbalanced by the electron-donating effect of the amino group through resonance. The ethyl carboxylate group, being electron-withdrawing, further modulates the electron distribution within the ring. These competing electronic effects dictate the nucleophilicity of the amino group and its susceptibility to a range of chemical transformations.

Core Reactivities of the Amino Group

The exocyclic amino group of this compound serves as a versatile handle for a variety of chemical modifications. The principal reactions include N-acylation, N-alkylation, diazotization followed by nucleophilic substitution (e.g., Sandmeyer reaction), and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems.

N-Acylation: Forging Amide Bonds

The reaction of the amino group with acylating agents to form amides is a fundamental transformation. This reaction is crucial for introducing a wide array of functional groups and for building more complex molecular architectures.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of both the amine and the acylating agent. For a relatively deactivated amine on an electron-poor pyrazine ring, more reactive acylating agents like acyl chlorides or anhydrides are often preferred over less reactive esters or carboxylic acids. The use of a non-nucleophilic base is essential to neutralize the acid generated during the reaction without competing with the amino group.

Experimental Protocol: N-Acylation with Acyl Chlorides

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Acetyl Chloride | TEA | DCM | 2 | 95 |

| Benzoyl Chloride | DIPEA | DCM | 3 | 92 |

| Isobutyryl Chloride | TEA | THF | 4 | 88 |

Visualization: N-Acylation Workflow

Sources

The Strategic deployment of Ethyl 5-Aminopyrazine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrazine core stands as a privileged scaffold, embedded in a multitude of clinically significant therapeutic agents. Its inherent aromaticity, coupled with the strategic placement of nitrogen atoms, imparts favorable pharmacokinetic properties and provides multiple vectors for chemical modification. Within this esteemed class of heterocycles, Ethyl 5-aminopyrazine-2-carboxylate has emerged as a particularly valuable and versatile starting material. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the strategic applications of this compound in medicinal chemistry. We will delve into its role as a cornerstone for the synthesis of kinase inhibitors and other potential therapeutic agents, moving beyond a mere recitation of facts to an analysis of the chemical logic and experimental nuances that underpin its use.

Physicochemical Properties and Synthetic Accessibility

This compound is a stable, off-white powder with a molecular weight of 167.17 g/mol .[1] Its structure, featuring a primary aromatic amine, an ethyl ester, and the pyrazine ring, presents a rich tapestry of chemical handles for synthetic elaboration.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 167.17 g/mol | PubChem[1] |

| Appearance | Off-white powder | Commercial Suppliers |

| CAS Number | 54013-06-8 | PubChem[1] |

The accessibility of this reagent from commercial suppliers makes it an attractive starting point for both academic and industrial research endeavors.

Core Synthetic Transformations: A Gateway to Diverse Chemical Space

The true power of this compound lies in the differential reactivity of its functional groups. The primary amino group and the ethyl ester can be selectively manipulated to build molecular complexity and explore a vast chemical space. The following sections will detail the key synthetic strategies employed.

Amide Bond Formation: Building the Pharmacophore

A cornerstone of medicinal chemistry is the formation of amide bonds, which are prevalent in biologically active molecules.[2] The ester and amino functionalities of this compound provide two distinct pathways to generate diverse amide libraries.

The most common strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. This transformation is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of this compound

-

Materials: this compound, Lithium Hydroxide (LiOH), Water.

-

Procedure:

-

To a solution of this compound (1.0 eq) in water, add LiOH (1.0-1.2 eq).[3]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully acidify the reaction mixture with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-aminopyrazine-2-carboxylic acid.

-

This resulting carboxylic acid is a versatile intermediate for amide bond formation with a wide array of primary and secondary amines using standard coupling reagents.

Experimental Protocol: Amide Coupling of 5-Aminopyrazine-2-carboxylic Acid

-

Materials: 5-aminopyrazine-2-carboxylic acid, desired amine, a coupling agent (e.g., CDI, HATU, EDC/HOBt), a suitable base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF, DCM).

-

Procedure (using 1,1'-Carbonyldiimidazole - CDI):

-

Dissolve 5-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.[4]

-

Add CDI (1.3 eq) and allow the mixture to stir until CO₂ evolution ceases, indicating the formation of the activated acyl-imidazole intermediate.[4]

-

Add the desired amine (1.5 eq) to the reaction mixture.[4]

-

The reaction can be heated, potentially under microwave irradiation (e.g., 120 °C for 30 min), to drive it to completion.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine to remove the solvent and byproducts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

-

dot graph TD { A[this compound] -->|Hydrolysis (e.g., LiOH)| B(5-Aminopyrazine-2-carboxylic Acid); B -->|Amide Coupling (e.g., CDI, Amine)| C{Diverse Amide Library}; }

Caption: Hydrolysis and subsequent amide coupling workflow.

This strategy has been successfully employed to synthesize a series of N-substituted 3-aminopyrazine-2-carboxamides which have been evaluated for their antimicrobial activities.[4]

While less common, direct aminolysis of the ethyl ester with an amine can be achieved, often requiring forcing conditions such as high temperatures or microwave irradiation. This approach is more atom-economical as it avoids the hydrolysis and activation steps.

Modification of the Amino Group: Introducing Diversity

The 5-amino group serves as a key nucleophile for introducing a variety of substituents, significantly impacting the biological activity of the resulting molecules.

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[5] This reaction allows for the coupling of various aryl and heteroaryl groups to the 5-amino position of the pyrazine ring, a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyrazine

-

Materials: An aminopyrazine derivative, an aryl halide (or triflate), a Palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., Cs₂CO₃, K₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a reaction vessel, combine the aminopyrazine (1.5 eq), aryl halide (1.0 eq), base (e.g., Cs₂CO₃, 10 eq), Palladium catalyst (0.05 eq), and ligand (0.08 eq).[6]

-

Add the anhydrous solvent (e.g., toluene).[6]

-

Degas the mixture by bubbling nitrogen or argon through it.

-

Heat the reaction mixture under an inert atmosphere (e.g., 110 °C) for several hours, monitoring the progress by TLC or LC-MS.[6]

-

Upon completion, cool the reaction mixture, filter it through celite to remove the catalyst, and concentrate the filtrate.[6]

-

Purify the crude product by column chromatography.

-

dot graph TD { A[this compound] -->|Buchwald-Hartwig Amination (Aryl-X, Pd catalyst, Ligand, Base)| B{5-Arylaminopyrazine Derivatives}; }

Caption: Buchwald-Hartwig amination for C-N bond formation.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The aminopyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase's ATP-binding site.[8]

Case Study: Nek2 Kinase Inhibitors

Research into inhibitors of the mitotic kinase Nek2, a potential target in oncology, has identified potent compounds based on the aminopyrazine scaffold.[8][9][10] Structure-activity relationship (SAR) studies of these inhibitors have revealed the importance of the aminopyrazine core for hinge binding and have explored modifications at other positions to enhance potency and selectivity.[8] While the initial hit was identified through high-throughput screening, the subsequent optimization efforts highlight the synthetic strategies discussed above. The general structure of these inhibitors features the aminopyrazine core, a group extending into the solvent-exposed region, and another substituent occupying a hydrophobic pocket.

dot graph TD { subgraph "Nek2 ATP Binding Pocket" A[Hinge Region] B[Hydrophobic Pocket] C[Solvent Exposed Region] end subgraph "Aminopyrazine-based Inhibitor" D(Aminopyrazine Core) E(Substituent 1) F(Substituent 2) end D -- "H-Bonds" --> A; E -- "Hydrophobic Interactions" --> B; F -- "Interactions" --> C; }

Caption: Binding model of an aminopyrazine inhibitor in the Nek2 kinase domain.

The development of these Nek2 inhibitors showcases a classic medicinal chemistry workflow where this compound can serve as a foundational building block for generating a library of analogs for SAR studies.

Emerging Applications: FGFR Inhibitors

More recent research has expanded the scope of aminopyrazine-based kinase inhibitors to include the Fibroblast Growth Factor Receptor (FGFR) family, which are also important targets in oncology. A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors, with promising in vitro activity.[11] This further underscores the versatility of the aminopyrazine scaffold in targeting different kinase families.

Beyond Kinase Inhibition: Exploring New Therapeutic Avenues

The utility of this compound is not limited to kinase inhibitors. The diverse biological activities of pyrazine derivatives suggest a broad range of potential applications.

Antimicrobial Agents

As previously mentioned, derivatives of 3-aminopyrazine-2-carboxamides have demonstrated in vitro activity against various mycobacterial, bacterial, and fungal strains.[4] The modular nature of their synthesis, starting from the corresponding carboxylic acid, allows for the systematic exploration of different substituents on the amide nitrogen to optimize antimicrobial potency and spectrum.

Prolyl-tRNA Synthetase Inhibitors

In a novel approach, 3-acylaminopyrazine-2-carboxamides, derived from an inhibitor of human prolyl-tRNA synthetase, have been investigated as potential antimycobacterial agents.[12] This work highlights the potential for "repurposing" scaffolds to target different enzymes and diseases, with the aminopyrazine core providing a robust platform for such endeavors.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern medicinal chemistry. Its readily available nature and the presence of two key, differentially reactive functional groups provide a facile entry into a diverse range of complex molecules. The demonstrated applications in the synthesis of kinase inhibitors for oncology and the emerging potential in developing novel antimicrobial agents highlight the strategic importance of this scaffold. As our understanding of disease biology continues to grow, the ability to rapidly synthesize and test novel chemical entities is paramount. This compound is poised to remain a valuable tool in the arsenal of medicinal chemists, enabling the exploration of new chemical space and the development of the next generation of therapeutic agents. The continued development of innovative synthetic methodologies will only further expand the potential applications of this remarkable molecule.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. [Link]

-

Kucerova-Chlupacova, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1365. [Link]

-

Sihotang, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7682–7698. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Kovarova, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3326. [Link]

-

Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

-

ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

-

University of Surrey. (n.d.). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

-

ChEMBL. (n.d.). Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Royal Society of Chemistry. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]

-

SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

-

ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

-

ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

Sources

- 1. This compound | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (CHEM... - ChEMBL [ebi.ac.uk]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Pyrazine-Based Pharmaceuticals

Foreword

The pyrazine moiety, a simple six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and structural rigidity have allowed for the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases, from infectious diseases to cancer.[3][4][6] This technical guide provides a comprehensive exploration of the discovery and history of pyrazine-based pharmaceuticals, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of the pyrazine ring, trace its journey from a simple organic molecule to a cornerstone of modern pharmacotherapy, and examine the intricate mechanisms of action and synthetic strategies that have led to the creation of life-saving drugs.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring's journey into the pharmaceutical world is a testament to the power of heterocyclic chemistry in drug design. This six-membered aromatic ring, containing two nitrogen atoms in a para orientation, possesses a unique combination of chemical properties that make it an attractive scaffold for medicinal chemists.[1][3][4]

Physicochemical Properties and Biological Significance

The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the molecule's overall electron distribution, dipole moment, and ability to participate in hydrogen bonding.[3][4] These characteristics are crucial for molecular recognition and binding to biological targets. The planarity of the ring also provides a rigid framework for the precise spatial arrangement of functional groups, a key factor in optimizing drug-target interactions.

The pyrazine substructure is not only a synthetic marvel but is also found in nature, for instance in members of the vitamin B family like riboflavin and folic acid, as well as in various alkaloids isolated from marine microorganisms.[2] This natural precedent further underscores the biological relevance of the pyrazine core.

A Timeline of Discovery and Key Milestones

The history of pyrazine-based pharmaceuticals is marked by both serendipitous discoveries and rational drug design. The timeline below highlights some of the pivotal moments in this journey.

| Year | Milestone | Significance |

| 1936 | Pyrazinamide first synthesized and patented.[7] | Although its antitubercular activity was not immediately recognized, this marked the beginning of pyrazine's pharmaceutical journey. |

| 1952 | Discovery of Pyrazinamide's activity against Mycobacterium tuberculosis.[7] | A landmark discovery that established pyrazinamide as a crucial first-line drug for tuberculosis treatment. |

| 2003 | FDA approval of Bortezomib (Velcade®).[8][9] | The first proteasome inhibitor to be approved for cancer therapy, demonstrating the versatility of the pyrazine scaffold beyond infectious diseases. |

| Ongoing | Exploration of pyrazine derivatives for various therapeutic areas.[6][[“]][11] | Research continues to uncover the potential of pyrazine-based compounds as anticancer, anti-inflammatory, antiviral, and kinase inhibitors. |

The Serendipitous Discovery of a Tuberculosis Killer: The Story of Pyrazinamide

The discovery of Pyrazinamide's potent activity against Mycobacterium tuberculosis is a classic example of serendipity in drug discovery. Initially synthesized in 1936, its therapeutic potential remained dormant for over a decade.[7]

From Nicotinamide Analogue to Anti-TB Drug

The journey began with the observation that nicotinamide, a form of vitamin B3, exhibited weak activity against mycobacteria.[12] This led to the synthesis and testing of various analogues, including pyrazinamide. Interestingly, pyrazinamide showed no activity against the bacteria in standard in vitro cultures at neutral pH, which would typically have led to its dismissal.[7][13] However, subsequent in vivo testing in mouse models revealed its remarkable efficacy.[12] This highlighted the crucial role of the host environment in drug activation.

Unraveling the Unique Mechanism of Action

Pyrazinamide is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[7][14] The elucidation of its mechanism of action has been a long and complex process, with several proposed models.

2.2.1. The Acidic Environment and Bioactivation

The key to pyrazinamide's activity lies in the acidic environment of the tuberculous granuloma.[7] Inside the mycobacterium, the enzyme pyrazinamidase (PncA) converts pyrazinamide to its active form, pyrazinoic acid (POA).[12][13][14] In the acidic intracellular environment, POA accumulates and is thought to disrupt multiple cellular processes.

2.2.2. Multiple Proposed Targets

The precise molecular targets of POA are still a subject of research, with several hypotheses:

-

Disruption of Membrane Potential and Energy Production: The accumulation of protonated POA is believed to disrupt the membrane potential and interfere with energy production, essential for the survival of M. tuberculosis in its acidic niche.[7][15]

-

Inhibition of Fatty Acid Synthase I (FAS I): Early theories suggested that POA inhibits FAS I, an enzyme crucial for the synthesis of fatty acids required for the mycobacterial cell wall.[7][14] However, this has been debated.

-

Inhibition of Trans-translation: It has been proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue mechanism for stalled ribosomes.[12][15]

-

Blocking Coenzyme A Biosynthesis: A more recent hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, an essential enzyme in the biosynthesis of coenzyme A.[7]

The multifaceted mechanism of pyrazinamide, targeting non-replicating persister cells, is what makes it a cornerstone of modern combination therapy for tuberculosis, significantly shortening the duration of treatment.[12][13]

Experimental Protocol: In Vitro Evaluation of Pyrazinamide Activity at Acidic pH

This protocol provides a standardized method to demonstrate the pH-dependent activity of pyrazinamide against Mycobacterium tuberculosis.

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazinamide against M. tuberculosis at acidic pH.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

-

Pyrazinamide (Sigma-Aldrich)

-

Sterile 96-well microplates

-

pH meter

-

Incubator at 37°C

Procedure:

-

Preparation of Media: Prepare Middlebrook 7H9 broth and adjust the pH to 5.5 using sterile HCl. Prepare a parallel batch of media with a standard pH of 6.8 for comparison.

-

Preparation of Pyrazinamide Stock Solution: Dissolve pyrazinamide in sterile distilled water to a concentration of 10 mg/mL. Filter-sterilize the solution.

-

Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in both pH 5.5 and pH 6.8 media.

-

Serial Dilution of Pyrazinamide: Perform a two-fold serial dilution of the pyrazinamide stock solution in the 96-well plates using the appropriate pH media, to achieve a concentration range of 100 µg/mL to 0.78 µg/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted pyrazinamide. Include a drug-free control well for each pH.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Determination of MIC: The MIC is defined as the lowest concentration of pyrazinamide that completely inhibits visible growth of M. tuberculosis.

Self-Validation: The inclusion of a parallel experiment at neutral pH (6.8) serves as a crucial internal control. At this pH, pyrazinamide is expected to show little to no activity, thus validating that the observed inhibition at pH 5.5 is indeed pH-dependent and not due to other experimental artifacts.

Diagram: Proposed Mechanism of Action of Pyrazinamide

Caption: Proposed mechanism of Pyrazinamide action in Mycobacterium tuberculosis.

A Paradigm Shift in Cancer Therapy: The Rise of Bortezomib

The development of Bortezomib (originally PS-341, marketed as Velcade®) marked a significant turning point in the treatment of multiple myeloma and other hematological malignancies.[1][8][9] It was the first therapeutic proteasome inhibitor to be tested in humans and subsequently approved by the FDA, validating the proteasome as a legitimate target for cancer therapy.[1][8][9]

Targeting the Cellular "Garbage Disposal"

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[8] Cancer cells, with their high rates of proliferation, are particularly dependent on the proper functioning of the proteasome to maintain protein homeostasis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of key signaling pathways, ultimately triggering programmed cell death.[9]

From Chemical Probe to Potent Drug

Bortezomib is a dipeptidyl boronic acid derivative. The boronic acid moiety is key to its mechanism of action, as it reversibly inhibits the 26S proteasome by binding to the threonine residue in the active site of the chymotrypsin-like (β5) subunit.[1]

The development of Bortezomib was a result of a rational drug design approach. Initial screening efforts identified peptide aldehydes as proteasome inhibitors. However, these compounds lacked the desired potency and stability. The substitution of the aldehyde with a boronic acid group significantly enhanced the inhibitory activity and selectivity, leading to the discovery of Bortezomib.

Clinical Impact and Beyond